N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide is an organic compound characterized by the presence of an ethenesulfonyl group attached to a phenyl ring, which is further connected to a beta-alaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ethenesulfonyl group or the amide moiety.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ethenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenesulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism by which N3-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide exerts its effects involves interactions with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ethenesulfonyl-substituted aromatic compounds and beta-alaninamide derivatives. Examples include:
- N~3~-[4-(Ethenesulfonyl)phenyl]-propionamide
- N~3~-[4-(Ethenesulfonyl)phenyl]-glycinamide
Uniqueness
N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide is unique due to the specific combination of the ethenesulfonyl group and the beta-alaninamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
93104-17-7 |
---|---|
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
3-(4-ethenylsulfonylanilino)propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-2-17(15,16)10-5-3-9(4-6-10)13-8-7-11(12)14/h2-6,13H,1,7-8H2,(H2,12,14) |
InChI-Schlüssel |
VXFVZCGXZPDFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.